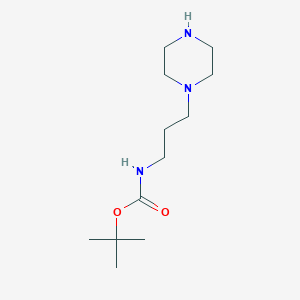

tert-butyl N-(3-(piperazin-1-yl)propyl)carbamate

説明

tert-Butyl (3-(piperazin-1-yl)propyl)carbamate is a carbamate-protected piperazine derivative widely employed as a key intermediate in medicinal chemistry. Its structure features a tert-butoxycarbonyl (Boc) group attached to a propyl linker, which connects to a piperazine ring. This compound is critical in drug discovery, particularly for synthesizing neuroprotective agents (e.g., Alzheimer’s disease therapeutics) and antipsychotics, such as derivatives of clozapine . The Boc group serves as a temporary protective moiety for the secondary amine in piperazine, enabling selective functionalization during multi-step syntheses .

特性

IUPAC Name |

tert-butyl N-(3-piperazin-1-ylpropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O2/c1-12(2,3)17-11(16)14-5-4-8-15-9-6-13-7-10-15/h13H,4-10H2,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYXOGEGCRBIYKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652389 | |

| Record name | tert-Butyl [3-(piperazin-1-yl)propyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874831-60-4 | |

| Record name | tert-Butyl [3-(piperazin-1-yl)propyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 874831-60-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

Tert-Butyl (3-(piperazin-1-yl)propyl)carbamate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine moiety, which is known for its ability to interact with various biological targets, including receptors and enzymes. The following sections will explore the biological activity of this compound, including its mechanisms of action, research findings, and applications.

- Molecular Formula : C13H27N3O2

- Molecular Weight : 243.35 g/mol

- Structure : Characterized by a tert-butyl group and a piperazine ring, contributing to its unique pharmacological properties.

The biological activity of tert-butyl (3-(piperazin-1-yl)propyl)carbamate is primarily attributed to its interaction with various molecular targets:

- Receptor Binding : The piperazine ring can bind to neurotransmitter receptors, modulating their activity and influencing signaling pathways. This interaction may lead to various pharmacological effects, particularly in the central nervous system.

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit enzymes such as monoamine oxidase B (MAO B), which plays a crucial role in dopamine metabolism. Inhibition of MAO B can elevate dopamine levels, making this compound relevant for conditions like Parkinson's disease .

In Vitro Studies

Recent studies have demonstrated the compound's dual action on histamine H3 receptors and MAO B. For instance, a study showed that certain derivatives exhibited good inhibitory potency for MAO B (IC50 < 50 nM) while having varying affinities for H3 receptors . This dual-target approach suggests potential therapeutic applications in neurodegenerative diseases.

Case Studies

- Parkinson's Disease Models : In animal models of Parkinson's disease, compounds similar to tert-butyl (3-(piperazin-1-yl)propyl)carbamate were shown to significantly increase dopamine levels in the striatum and reduce MAO B activity by over 90% . This highlights the potential of this compound in treating dopamine-related disorders.

- Antipsychotic Research : The compound has been studied alongside antipsychotics for its association kinetics at dopamine D2 receptors. Variations in side effects among different compounds suggest that structural modifications can lead to improved therapeutic profiles .

Applications in Drug Development

Tert-butyl (3-(piperazin-1-yl)propyl)carbamate serves as a valuable building block in drug development:

- Synthesis of PROTACs : It is utilized as a linker in the synthesis of PROTAC (Proteolysis Targeting Chimeras) degraders, which are innovative therapeutic agents designed to selectively degrade target proteins within cells .

- Pharmacological Research : The compound is frequently employed in studies aimed at understanding receptor interactions and enzyme inhibition mechanisms, contributing to the development of new therapeutic agents .

Comparative Analysis

The following table compares tert-butyl (3-(piperazin-1-yl)propyl)carbamate with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Tert-butyl (3-(piperazin-1-yl)propyl)carbamate | Lacks methyl group on carbamate | Different biological activity profile |

| N-Methyl-N-(3-piperazin-1-yl-propyl)carbamate | Contains N-methyl substitution | Enhanced receptor affinity |

| Tert-butyl N-(4-piperidinyl)propylcarbamate | Substituted piperidine instead | Potentially different pharmacological effects |

科学的研究の応用

Pharmaceutical Research

Drug Discovery

This compound is primarily utilized in pharmaceutical research as a lead compound for drug discovery, particularly targeting neurological disorders. Its ability to interact with neurotransmitter systems suggests potential therapeutic effects in treating conditions such as depression and anxiety disorders. Studies indicate that modifications to its structure can enhance its biological activity and receptor affinity, making it a valuable candidate in medicinal chemistry.

Case Study: Neurological Disorders

A study published in Nature Communications explored the effects of similar compounds on dopamine D2 receptors, highlighting the importance of structural variations in modulating pharmacological profiles. The findings suggest that derivatives of tert-butyl (3-(piperazin-1-yl)propyl)carbamate could be optimized for reduced side effects while maintaining efficacy against psychiatric conditions .

Chemical Biology

PROTAC Development

tert-Butyl (3-(piperazin-1-yl)propyl)carbamate serves as a linker in the synthesis of PROTAC (Proteolysis Targeting Chimeras) degraders. These molecules are designed to selectively degrade target proteins, offering a novel approach to cancer therapy by removing oncogenic proteins from cells. The compound's role as a linker enhances the specificity and efficacy of PROTACs like TrimTAC1, which have shown promise in preclinical models .

Mechanisms of Action

Research indicates that the biological activity of tert-butyl (3-(piperazin-1-yl)propyl)carbamate may involve modulation of neurotransmitter systems or interaction with specific receptors. Ongoing studies aim to elucidate these mechanisms further, which could lead to advancements in targeted therapies for complex diseases .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table compares tert-Butyl (3-(piperazin-1-yl)propyl)carbamate with analogous compounds, highlighting structural variations, physicochemical properties, and applications:

Structural and Functional Differences

- Substituent Effects: Halogenation (e.g., chlorine in ) or aromatic ring incorporation (e.g., aminophenyl in ) modulates electronic properties and binding affinity. For example, chlorinated derivatives exhibit antiplasmodial activity, whereas the parent compound is geared toward CNS targets .

- Stereochemistry : Chiral centers in compounds like (S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate influence enantioselective interactions with biological targets, as seen in neuroactive agents .

準備方法

N-Boc Protection of 3-(piperazin-1-yl)propyl Amine

The most straightforward and widely used method involves the reaction of 3-(piperazin-1-yl)propyl amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions. This reaction selectively protects the secondary amine nitrogen of the piperazine ring.

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

- Base: Triethylamine (TEA) or sodium bicarbonate

- Temperature: 0 °C to room temperature

- Reaction time: 2–24 hours depending on scale and conditions

The reaction proceeds via nucleophilic attack of the amine on the Boc anhydride, yielding tert-butyl (3-(piperazin-1-yl)propyl)carbamate.

Detailed Experimental Procedure (Representative Example)

An example adapted from literature protocols for N-Boc protection of piperazine derivatives is as follows:

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Dissolve 3-(piperazin-1-yl)propyl amine in dry DCM | Prepare the amine solution under inert atmosphere |

| 2 | Add triethylamine (1.1 equiv) | Acts as base to scavenge generated acid |

| 3 | Cool reaction mixture to 0 °C | Controls reaction rate and selectivity |

| 4 | Slowly add di-tert-butyl dicarbonate (1.1 equiv) | Boc2O reacts with amine to form carbamate |

| 5 | Stir at room temperature for 4–12 hours | Ensure complete conversion |

| 6 | Quench with water, extract organic layer | Separate product-containing phase |

| 7 | Dry over anhydrous sodium sulfate, evaporate | Isolate crude product |

| 8 | Purify by silica gel chromatography | Obtain pure tert-butyl (3-(piperazin-1-yl)propyl)carbamate |

Alternative Preparation Approaches

Protection via Other Carbamate Precursors

In some cases, other carbamate protecting groups or reagents such as Boc-Cl (tert-butoxycarbonyl chloride) may be used instead of Boc2O, although Boc2O is preferred for its mildness and efficiency.

Stepwise Synthesis from Piperazine Derivatives

An alternative approach involves:

- Alkylation of piperazine with 3-chloropropylamine or similar alkyl halides

- Followed by Boc protection of the secondary amine

This method allows for modular synthesis but requires careful control of alkylation conditions to avoid over-alkylation.

Solubility and Formulation Notes Relevant to Preparation

According to GlpBio, tert-Butyl (3-(piperazin-1-yl)propyl)carbamate can be formulated in vivo by first preparing a DMSO master solution followed by dilution with co-solvents such as PEG300, Tween 80, or corn oil to achieve clear solutions suitable for biological studies. The preparation of stock solutions is critical for downstream applications and is guided by precise molarity and dilution calculations (see Table 1).

Data Table: Stock Solution Preparation for tert-Butyl (3-(piperazin-1-yl)propyl)carbamate

| Amount of Compound | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM solution | 4.1093 mL | 20.5465 mL | 41.0931 mL |

| 5 mM solution | 0.8219 mL | 4.1093 mL | 8.2186 mL |

| 10 mM solution | 0.4109 mL | 2.0547 mL | 4.1093 mL |

Table 1: Volumes of solvent required to prepare stock solutions of different molarities for given amounts of tert-Butyl (3-(piperazin-1-yl)propyl)carbamate.

Summary of Preparation Methods

| Preparation Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| N-Boc protection using di-tert-butyl dicarbonate | Boc2O, triethylamine, DCM/THF | 0 °C to RT, 2–24 h | High selectivity, mild conditions | Requires anhydrous conditions |

| Alkylation followed by Boc protection | Piperazine, alkyl halide, Boc2O | Controlled temperature, base | Modular synthesis, versatile | Possible over-alkylation |

| Use of Boc-Cl as alternative reagent | Boc-Cl, base | Similar to Boc2O method | Alternative reagent choice | Boc-Cl more reactive, less stable |

Q & A

Q. Basic

- NMR : ¹H/¹³C NMR to confirm carbamate and piperazine moieties (e.g., tert-butyl protons at δ 1.4 ppm) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

- Mass Spectrometry : ESI-MS for molecular ion validation (e.g., [M+H]⁺ at m/z ~243) .

How can reaction conditions be optimized to improve yield and reduce side products?

Q. Advanced

- Catalyst screening : Test alternatives to NaBH₄, such as catalytic hydrogenation (Pd/C, H₂) for milder reduction .

- Solvent optimization : Replace DCM with THF or acetonitrile to enhance solubility of intermediates .

- Process monitoring : Use in-situ FTIR or TLC (silica gel, ethyl acetate/hexane) to track reaction progress and isolate intermediates early .

How can researchers resolve discrepancies in reported biological activity data for this compound?

Q. Advanced

- Dose-response studies : Conduct assays across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .

- Target validation : Use CRISPR knockouts or siRNA to confirm specificity in enzyme inhibition studies .

- Meta-analysis : Compare datasets from PubChem, DSSTox, and independent studies to identify outliers .

What strategies are effective for incorporating this compound into drug development pipelines?

Q. Advanced

- Prodrug design : Hydrolyze the carbamate group in vivo to release active piperazine derivatives .

- Structure-activity relationship (SAR) : Modify the propyl linker length or substitute piperazine with morpholine to enhance bioavailability .

- In silico modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding to targets like serotonin receptors .

How should stability issues be addressed during long-term storage?

Q. Advanced

- Degradation analysis : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring .

- Formulation : Lyophilize with cryoprotectants (trehalose) or store in amber vials under argon .

- Impurity profiling : Identify degradation products (e.g., hydrolyzed carbamate) via LC-MS .

What theoretical frameworks guide experimental design when prior data is limited?

Q. Advanced

- Retrosynthetic analysis : Apply Corey’s methodology to deconstruct the molecule into feasible precursors .

- Green chemistry principles : Minimize waste via solvent recycling (e.g., DCM recovery) and atom-economical steps .

- Systems biology integration : Map piperazine interactions using pathway databases (KEGG, Reactome) to predict off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。